molecular formula C12H14N2 B2655564 (2S)-2-Isoquinolin-1-ylpropan-1-amine CAS No. 2248172-77-0

(2S)-2-Isoquinolin-1-ylpropan-1-amine

Cat. No.: B2655564
CAS No.: 2248172-77-0
M. Wt: 186.258
InChI Key: PFILLUBNZUCEAL-VIFPVBQESA-N
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Description

(2S)-2-Isoquinolin-1-ylpropan-1-amine is a chiral amine compound with a unique structure that includes an isoquinoline ring attached to a propanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Isoquinolin-1-ylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with isoquinoline and a suitable chiral amine precursor.

    Reaction Conditions: The reaction conditions often involve the use of a chiral catalyst to ensure the desired stereochemistry. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Industrial Production: Industrial production methods may involve large-scale catalytic hydrogenation processes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Isoquinolin-1-ylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Amides, nitriles

    Reduction: Amines, alcohols

    Substitution: Various substituted isoquinolines

Scientific Research Applications

(2S)-2-Isoquinolin-1-ylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Isoquinolin-1-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Phenylpropan-1-amine: Similar structure but with a phenyl group instead of an isoquinoline ring.

    (2S)-2-Benzylpropan-1-amine: Contains a benzyl group, offering different chemical properties.

Uniqueness

(2S)-2-Isoquinolin-1-ylpropan-1-amine is unique due to its isoquinoline ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic and medicinal applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(2S)-2-isoquinolin-1-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9(8-13)12-11-5-3-2-4-10(11)6-7-14-12/h2-7,9H,8,13H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFILLUBNZUCEAL-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=NC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=NC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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